N'-[3-(dimethylamino)propyl]-N'-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine
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Overview
Description
N’-[3-(dimethylamino)propyl]-N’-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine is a complex organic compound with a molecular formula of C25H38N2O2. This compound is known for its unique structure, which includes both dimethylamino and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(dimethylamino)propyl]-N’-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 3-methoxy-4-phenylmethoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(dimethylamino)propyl]-N’-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
N’-[3-(dimethylamino)propyl]-N’-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[3-(dimethylamino)propyl]-N’-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- 3-(Dimethylamino)propylamine
- N,N-Dimethyl-1,3-diaminopropane
Uniqueness
What sets N’-[3-(dimethylamino)propyl]-N’-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine apart from similar compounds is its unique combination of functional groups. The presence of both dimethylamino and methoxyphenyl groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N'-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O2/c1-26(2)15-9-17-28(18-10-16-27(3)4)20-23-13-14-24(25(19-23)29-5)30-21-22-11-7-6-8-12-22/h6-8,11-14,19H,9-10,15-18,20-21H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNBFNNPYPRNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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